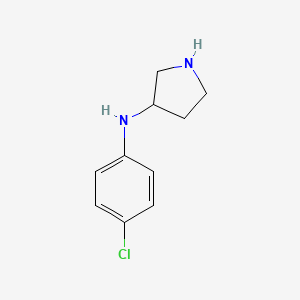

N-(4-chlorophenyl)pyrrolidin-3-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(4-chlorophenyl)pyrrolidin-3-amine and related compounds has been explored through various synthetic routes. For instance, a novel synthetic route was developed for a compound with a similar structure, where a dynamic process due to nitrogen inversion at the central amine nitrogen was identified . Another study reported the synthesis of a series of N-(chlorophenyl)pyridinecarboxamides, which shares a similar chlorophenyl component with the compound of interest . Additionally, a facile synthesis method was developed for N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, which could provide insights into the synthesis of chlorophenyl-containing compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chlorophenyl)pyrrolidin-3-amine has been characterized using various techniques. For example, the crystal structure of a chiral sec-amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, was determined using X-ray diffraction, which could provide valuable information about the structural aspects of chlorophenyl amines . The crystal structure of another related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was also elucidated, revealing how molecules form inversion dimers and are packed into layers by π-stacking interactions .

Chemical Reactions Analysis

The reactivity of N-(4-chlorophenyl)pyrrolidin-3-amine can be inferred from studies on similar compounds. For instance, unique oxidation reactions of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin have been reported, which could be relevant for understanding the oxidative behavior of related amines . Moreover, the stereoselective synthesis of trans-2,5-disubstituted pyrrolidines by cyclization of aminyl radicals generated from N-chloro-N-alkylalk-4-enylamines provides insights into the radical chemistry of chlorophenyl amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-chlorophenyl)pyrrolidin-3-amine can be compared to those of structurally related compounds. The study on N-(chlorophenyl)pyridinecarboxamides discussed the physicochemical properties, melting temperatures, and interaction landscapes of these compounds, which could be relevant for understanding the properties of chlorophenyl amines . Additionally, the crystal structure analysis of related compounds provides information on their solid-state properties, such as hydrogen bonding and molecular packing .

Applications De Recherche Scientifique

Synthesis and Characterization

- N-(4-chlorophenyl)pyrrolidin-3-amine and similar compounds have been studied for their synthesis and characterization. For example, a study focused on synthesizing Co(III) complexes with N,N′-disalicylidene-1,2-phenylendiamine dianion and various amines, including pyrrolidine. These complexes were analyzed using techniques like IR, UV–Vis, and NMR spectroscopy (Amirnasr et al., 2001).

Asymmetric Synthesis

- The compound has been utilized in asymmetric synthesis processes. For instance, one study detailed an efficient synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, demonstrating its application in the creation of chiral pyrrolidines (Chung et al., 2005).

Pharmaceutical Applications

- Studies have explored the use of N-(4-chlorophenyl)pyrrolidin-3-amine derivatives in pharmaceutical contexts. For example, research on N-Mannich bases derived from pyrrolidine diones indicated their potential as anticonvulsant agents (Kamiński et al., 2013).

CCR4 Antagonists

- In the field of immunology and inflammation, derivatives of N-(4-chlorophenyl)pyrrolidin-3-amine have been synthesized as CCR4 antagonists, showing potential in anti-inflammatory activity in preclinical models (Yokoyama et al., 2009).

Organic Activators

- The compound has also been used as an organic activator in the reduction of aromatic imines, demonstrating the versatility of pyrrolidine derivatives in organic chemistry applications (Onomura et al., 2006).

Orientations Futures

Pyrrolidine derivatives, such as N-(4-chlorophenyl)pyrrolidin-3-amine, continue to be of interest in drug discovery due to their versatile structure and potential biological activity . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Propriétés

IUPAC Name |

N-(4-chlorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12-13H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFRLEXMICVMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)pyrrolidin-3-amine | |

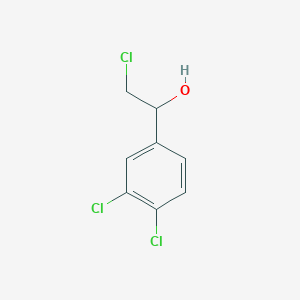

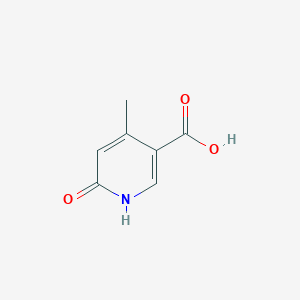

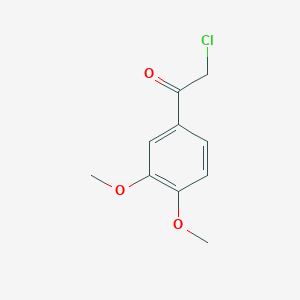

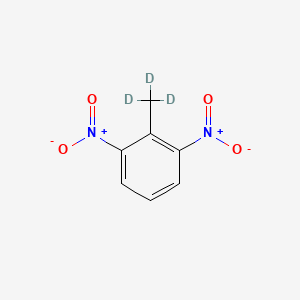

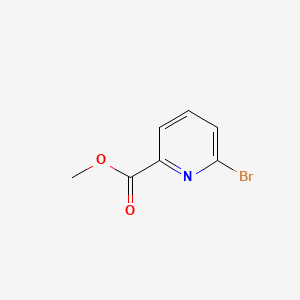

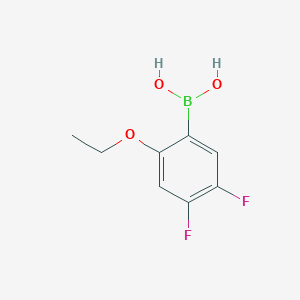

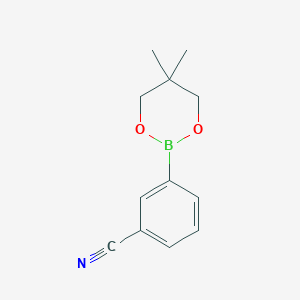

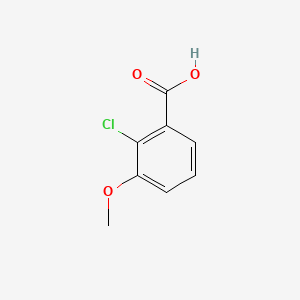

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.